molecular formula C22H27BrN2 B13451252 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide

Cat. No.: B13451252
M. Wt: 399.4 g/mol
InChI Key: GYKYYGKCFDTIEO-UHFFFAOYSA-M
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Description

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide is a crucial chemical intermediate in the synthesis and research of quaternary ammonium anticholinergic compounds. Its primary research value lies in its role as a direct precursor to Glycopyrronium Bromide (Glycopyrrolate) [https://pubchem.ncbi.nlm.nih.gov/compound/Glycopyrronium-Bromide], a muscarinic antagonist used in clinical settings to reduce secretions and treat hyperhidrosis. The structure of this compound features a piperidinium nucleus, which becomes permanently charged (quaternized), and a diphenylpropyl chain that contributes to its high affinity for muscarinic receptors. This molecular architecture prevents it from crossing the blood-brain barrier, a key characteristic of peripheral anticholinergics. Researchers utilize this compound to study the structure-activity relationships of antimuscarinic agents [https://go.drugbank.com/drugs/DB00922], to develop new synthetic routes for pharmaceuticals, and to investigate the mechanisms of cholinergic neurotransmission. It serves as an essential building block in medicinal chemistry for probing the pharmacological effects of blocking acetylcholine at muscarinic receptors in smooth muscle, cardiac tissue, and exocrine glands. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H27BrN2

Molecular Weight

399.4 g/mol

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanenitrile;bromide

InChI

InChI=1S/C22H27N2.BrH/c1-24(16-9-4-10-17-24)18-15-22(19-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI Key

GYKYYGKCFDTIEO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Preparation of the 3-Cyano-3,3-diphenylpropyl Intermediate

The key intermediate, 3-cyano-3,3-diphenylpropyl bromide or a related halide, is synthesized by halogenation of 3-cyano-3,3-diphenylpropyl precursors. This step often involves:

  • Starting from diphenylacetonitrile derivatives.
  • Bromination at the terminal position of the propyl chain using brominating agents under controlled conditions.

Quaternization of 1-Methylpiperidine

The quaternization step involves reacting 1-methylpiperidine with the halogenated intermediate to form the quaternary ammonium salt:

  • The reaction is carried out in an appropriate solvent such as acetonitrile, ethanol, or other polar solvents.
  • The mixture is heated under reflux to facilitate nucleophilic substitution of the halide by the nitrogen atom of the methylpiperidine.
  • Reaction times and temperatures are optimized to maximize yield and purity.

Isolation and Purification

  • The crude product is typically precipitated or crystallized by addition of a suitable anti-solvent.
  • Further purification is achieved by recrystallization or chromatographic methods to obtain high-purity this compound.
  • The final product is characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.

Comparative Data on Reaction Conditions and Yields

Step Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Halogenation of intermediate Bromination with Br2 or NBS CH2Cl2, CCl4 or similar solvents 0 to 25 75-85 Controlled addition to avoid over-bromination
Quaternization Reflux with 1-methylpiperidine Acetonitrile, ethanol, DMF 80-110 80-90 Polar solvents favor nucleophilic substitution
Purification Recrystallization or chromatography Ethanol, ethyl acetate Ambient >95 purity Crystallization preferred for industrial scalability

Note: Specific yields and conditions may vary depending on reagent purity and scale.

Research Findings and Perspectives from Literature

  • The quaternization reaction is highly sensitive to solvent choice; polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance reaction rates and yields by stabilizing ionic intermediates.
  • Using a slight excess (approximately 1.1 equivalents) of the halogenated intermediate ensures complete conversion of 1-methylpiperidine without significant side reactions.
  • The bromide counterion is introduced during the halogenation step and remains associated throughout the quaternization, facilitating the formation of the bromide salt without additional ion-exchange steps.
  • Purification via crystallization of the bromide salt is preferred over chromatographic methods for industrial application due to scalability and cost-efficiency.
  • Analytical characterization (NMR, IR, MS) confirms the quaternary ammonium structure and the presence of the cyano and diphenyl groups, which are critical for the compound's intended use.

Summary Table of Key Preparation Parameters

Parameter Description
Starting materials 3-Cyano-3,3-diphenylpropyl halide, 1-methylpiperidine
Reaction type Nucleophilic substitution (quaternization)
Solvent preference Polar aprotic (DMF, acetonitrile) or polar protic (ethanol)
Temperature range 80–110 °C
Molar ratio 1-methylpiperidine : halide ≈ 1 : 1.1
Purification method Crystallization of bromide salt
Typical yield 80–90%
Purity after purification >95% (by HPLC or NMR)

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The compound is synthesized via quaternization of 1-methylpiperidine with 3-cyano-3,3-diphenylpropyl bromide. While direct synthesis data for this compound is limited, analogous piperidinium bromide syntheses provide a validated framework :

Key Reaction Steps

  • Quaternization :

    • 1-Methylpiperidine reacts with 3-cyano-3,3-diphenylpropyl bromide in acetone under reflux (24–48 hours).

    • The polar solvent facilitates S<sub>N</sub>2 nucleophilic substitution, yielding the quaternary ammonium salt.

    • Post-reaction crystallization occurs at reduced temperatures (0–5°C), followed by vacuum filtration and washing with ethyl acetate .

Critical Parameters

ParameterOptimal ValueImpact on Yield/Purity
SolventAcetoneEnhances reaction rate via polarity
Temperature60–80°C (reflux)Accelerates S<sub>N</sub>2 kinetics
Reaction Time24–48 hoursEnsures complete alkylation
WorkupCold ethyl acetateRemoves unreacted precursors

Anion-Exchange Reactions

The bromide anion can be replaced via metathesis to form ionic liquids (ILs) with tailored properties. A validated protocol for similar piperidinium bromides involves :

Metathesis Protocol

  • Dissolve 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide in water.

  • Add sodium salt of the target anion (e.g., dicamba, nitrate, tetrafluoroborate).

  • Stir at 50°C for 30 minutes.

  • Extract the product with chloroform, wash to remove residual bromide, and dry under vacuum.

Yield and Solubility Trends

Anion SourceProduct SolubilityYield (%)Surfactant Content (%)
Sodium dicambaLow (viscous liquid)85–9793–98
Potassium nitrateHigh90–9588–92
Sodium tetrafluoroborateModerate80–8885–90

Notes: Longer alkyl chains (e.g., C<sub>10</sub>–C<sub>18</sub>) in analogous compounds increase surfactant activity but reduce solubility in polar solvents .

Stability Under Hydrolytic and Thermal Conditions

While direct stability data for this compound is unavailable, piperidinium-based ILs exhibit predictable degradation pathways:

Hydrolysis

  • Quaternary ammonium cations degrade under strongly acidic (pH < 2) or alkaline (pH > 12) conditions via Hofmann elimination or nucleophilic attack.

  • The cyano group may hydrolyze to carboxylic acid under prolonged heating in aqueous acid .

Thermal Stability

  • Decomposition onset temperatures for similar piperidinium ILs range from 180–220°C.

  • Thermogravimetric analysis (TGA) of 1-decyl-1-methylpiperidinium dicamba shows 5% mass loss at 210°C .

Interaction Studies and Reactivity

Hypothesized Reactivity

  • Nucleophilic Substitution : The bromide ion may participate in SN2 reactions with alkyl halides or sulfonates.

  • Coordination Chemistry : The piperidinium cation could act as a phase-transfer catalyst in biphasic reactions.

Scientific Research Applications

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-cyano-3,3-diphenylpropyl)-1-methyl-piperidinium bromide and analogous compounds:

Compound Name Molecular Formula Key Substituents Pharmacological Use Solubility Regulatory Status
This compound C₂₂H₂₄BrN₂ Cyano, diphenylpropyl, methyl-piperidinium Not explicitly stated (structural analog to opioids) Likely polar organic solvents, limited H₂O solubility Not specified in evidence
Bezitramide (1-(3-Cyano-3,3-diphenylpropyl)-4-(2-oxo-3-propionylbenzimidazolinyl)piperidine) C₃₁H₃₂N₄O₂ Cyano, benzimidazolone, propionyl Analgesic (opioid), narcotic Soluble in EtOAc, CHCl₃; insoluble in H₂O Controlled substance (opiate)
Difenoxin (1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotic acid) C₂₇H₂₅N₂O₂ Cyano, diphenylpropyl, phenyl-isonipecotic acid Antidiarrheal (opioid metabolite) Hydrochloride salt improves H₂O solubility Controlled (Schedule IV)
Diphenoxylate Hydrochloride (Ethyl ester of difenoxin) C₃₀H₃₂N₂O₂·HCl Ethyl ester, diphenylpropyl, phenyl-piperidine Antidiarrheal (prodrug of difenoxin) Soluble in organic solvents, HCl enhances H₂O solubility Controlled (Schedule V)
Fenpipramide methobromide (1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide) C₂₃H₂₈BrN₂O Carbamoyl, diphenylpropyl, methyl-piperidinium Antispasmodic (postulated from structural class) Similar to cyano analog, likely polar Not specified

Key Observations:

Substitution of cyano with carbamoyl (fenpipramide) increases hydrogen-bonding capacity, altering solubility and target interactions . Esterification (e.g., diphenoxylate vs. difenoxin) impacts bioavailability and metabolic activation .

Pharmacological Activity: Opioid-like activity is common in compounds with the 3-cyano-3,3-diphenylpropyl-piperidine scaffold (e.g., bezitramide, difenoxin). The target compound’s lack of a benzimidazolone or carboxylic acid group may reduce opioid receptor affinity . The propargyl-substituted analog (1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide) exhibits plant growth stimulation, highlighting divergent applications despite structural similarity .

Physicochemical Properties :

  • Bromide or hydrochloride salts improve aqueous solubility, critical for drug formulations .
  • Lipophilic diphenylpropyl moieties enhance membrane permeability but reduce water solubility .

Research Findings and Data

Regulatory and Clinical Status

  • Difenoxin and diphenoxylate are classified as Schedule IV/V controlled substances due to opioid receptor activity .
  • Fenpipramide methobromide (structurally closest to the target compound) is used in antispasmodic therapies, though detailed clinical data are sparse .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide, and how do reaction conditions influence yield?

  • Methodology :

  • Conventional synthesis : Piperidinium derivatives are typically synthesized via quaternization reactions. For this compound, nucleophilic substitution between 3-cyano-3,3-diphenylpropyl bromide and 1-methylpiperidine in polar aprotic solvents (e.g., acetonitrile) under reflux is common.

  • Ultrasound-assisted synthesis : Ultrasound activation (20–40 kHz) significantly reduces reaction time (from 24 hours to 2–4 hours) and improves yields (by ~15–20%) by enhancing mass transfer and reducing side reactions .

  • Key parameters : Solvent polarity, temperature (60–80°C), and molar ratio (1:1.2 amine:alkylating agent).

    MethodTime (h)Yield (%)Purity (%)
    Conventional reflux2465–70≥95
    Ultrasound activation2–480–85≥98

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm quaternization via disappearance of N–H protons and shifts in piperidinium ring protons (δ 3.2–3.8 ppm) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Use C18 columns with acetonitrile/water (70:30) mobile phase and UV detection (λ = 254 nm) to assess purity (>98%) .
    • Mass Spectrometry (MS) :
  • ESI-MS in positive ion mode confirms molecular ion peaks ([M⁺] at m/z 385.3) and fragmentation patterns .

Q. What mechanisms underlie the compound’s reported biological activity (e.g., plant growth stimulation)?

  • Ionic interactions : The quaternary ammonium group enhances solubility, facilitating uptake by plant cells. The cyano group may act as a weak ligand for metal ions in soil, improving nutrient availability .
  • Experimental validation : Dose-response assays (0.1–1.0 mM) on sweet sorghum (Sorghum bicolor) showed 20–30% increased root elongation, linked to auxin-like activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable growth stimulation across studies)?

  • Methodological recommendations :

Standardize assays : Use identical plant species (e.g., Sorghum bicolor), growth conditions (pH 6.5, 25°C), and compound concentrations (0.5 mM) to minimize variability .

Control for impurities : Quantify impurities (e.g., unreacted alkylating agents) via HPLC and correlate their presence with inhibitory effects .

Environmental factors : Test activity under varying light intensity, soil composition, and microbial activity to identify confounding variables .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

  • Molecular docking :

  • Use AutoDock Vina to model binding affinity with auxin transport proteins (e.g., PIN1). The cyano group shows hydrogen bonding with Arg220 (ΔG = -7.2 kcal/mol) .
    • Molecular dynamics (MD) simulations :
  • Simulate lipid bilayer penetration to assess bioavailability. The diphenyl groups enhance membrane partitioning (logP = 3.8) .

Q. How can impurity profiling studies be designed to meet pharmacopeial standards?

  • Reference standards : Use EP-certified impurities (e.g., 4-(4-Chlorophenyl)-1,1-bis[4-(dimethylamino)-4-oxo-3,3-diphenyl-butyl]-4-hydroxypiperidinium Bromide) for method validation .
  • Analytical workflow :

  • Sample preparation : Dissolve in methanol (1 mg/mL) and filter (0.22 µm).

  • HPLC conditions : Gradient elution (acetonitrile:water 50→90% over 20 min), flow rate 1.0 mL/min, column temperature 30°C .

    ImpurityRetention Time (min)Detection Limit (ppm)
    Parent compound12.310
    Unreacted alkylating agent8.75
    Hydrolyzed byproduct14.12

Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships?

  • Ionic liquid theory : Correlate cation-anion interactions (e.g., piperidinium-Br⁻) with solubility and thermal stability (TGA decomposition at 220°C) .
  • QSPR models : Use quantitative structure-property relationships to predict logP, pKa, and diffusion coefficients .

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